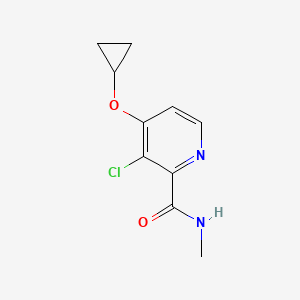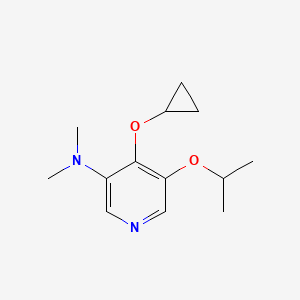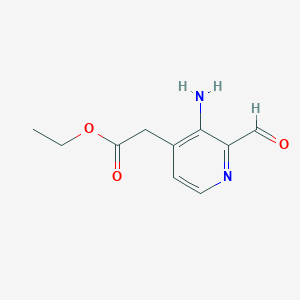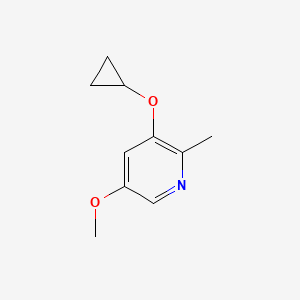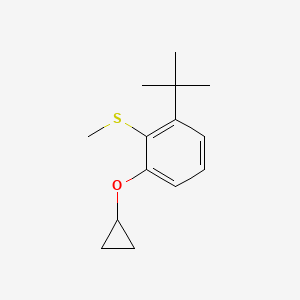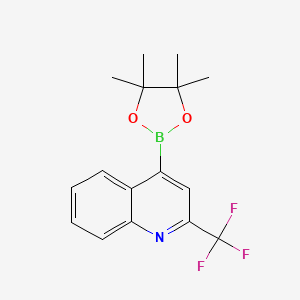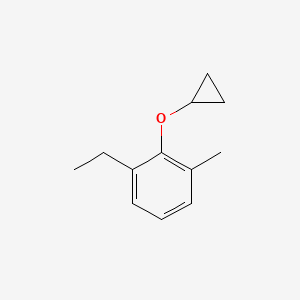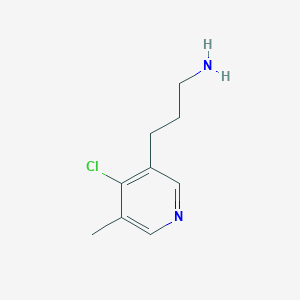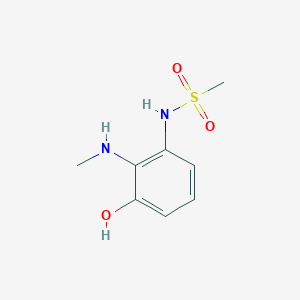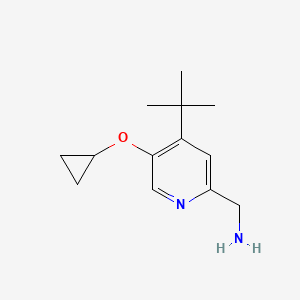
(4-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C13H20N2O It features a pyridine ring substituted with a tert-butyl group at the 4-position, a cyclopropoxy group at the 5-position, and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl and cyclopropoxy groups are introduced through substitution reactions. For example, tert-butylation can be achieved using tert-butyl chloride in the presence of a base.
Amination: The methanamine group is introduced through an amination reaction, often using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (4-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methanamine group allows for potential interactions with biological molecules through hydrogen bonding or ionic interactions. The pyridine ring and its substituents can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(2-Tert-butyl-5-cyclopropoxypyridin-4-YL)methanamine: Similar structure but with different substitution positions.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: Contains multiple tert-butyl groups and pyridine rings.
Tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: Features different substituents on the pyridine ring.
Uniqueness: (4-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. The combination of tert-butyl, cyclopropoxy, and methanamine groups provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(4-tert-butyl-5-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11-6-9(7-14)15-8-12(11)16-10-4-5-10/h6,8,10H,4-5,7,14H2,1-3H3 |
InChI-Schlüssel |
BUSDNPYCBJMDPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=NC(=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


